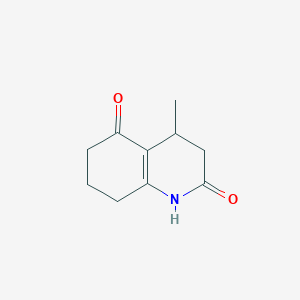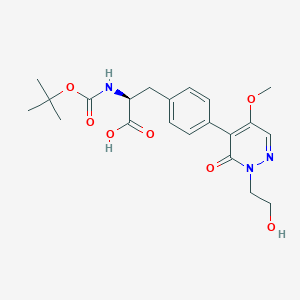![molecular formula C15H10N6 B12543732 Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]- CAS No. 142287-63-6](/img/structure/B12543732.png)
Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]- is a chemical compound with the molecular formula C15H10N6. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a purine ring system substituted with a 4-methylphenyl group and a propanedinitrile moiety. The compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base to form the intermediate, which is then cyclized with guanidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine or alkyl groups replacing the nitrile groups.
Substitution: Substituted derivatives with new functional groups replacing the nitrile groups.
Aplicaciones Científicas De Investigación
Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-
Propiedades
Número CAS |
142287-63-6 |
|---|---|
Fórmula molecular |
C15H10N6 |
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
2-[9-(4-methylphenyl)-1H-purin-6-ylidene]propanedinitrile |
InChI |
InChI=1S/C15H10N6/c1-10-2-4-12(5-3-10)21-9-20-14-13(11(6-16)7-17)18-8-19-15(14)21/h2-5,8-9H,1H3,(H,18,19) |
Clave InChI |
NHQNBTRYRFYOAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NC3=C2N=CNC3=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






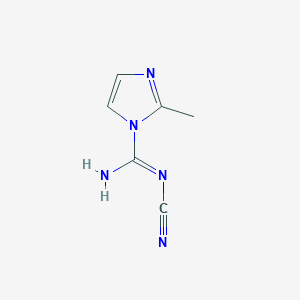
![Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-](/img/structure/B12543692.png)
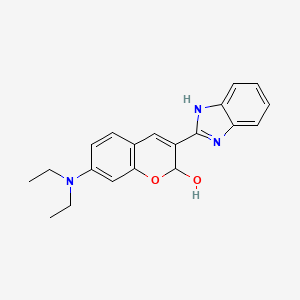
![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
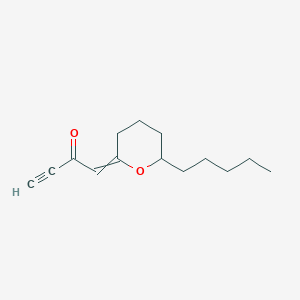
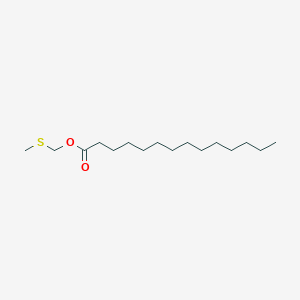
![Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12543728.png)
